![molecular formula C9H11F2N3O3 B12858019 4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)
4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxy-3’,5-difluorocytidine is a synthetic nucleoside analog with significant antiviral properties. It is primarily used in the treatment of viral infections such as HIV and AIDS. The compound inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA, thereby halting viral replication.
Preparation Methods
The synthesis of 2’,3’-Dideoxy-3’,5-difluorocytidine involves several steps, starting with the preparation of the nucleoside analog. The synthetic route typically includes the fluorination of cytidine derivatives under controlled conditions. Industrial production methods often involve large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .
Chemical Reactions Analysis
2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’,3’-Dideoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Medicine: It is a potent antiviral drug used in the treatment of HIV and AIDS, especially in cases where patients have developed resistance to other antiviral drugs.
Industry: The compound is produced in large quantities for pharmaceutical applications
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’,5-difluorocytidine involves the inhibition of the reverse transcriptase enzyme. This enzyme is crucial for the conversion of viral RNA to DNA, a key step in the replication of retroviruses like HIV. By inhibiting this enzyme, the compound effectively halts viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
Comparison with Similar Compounds
2’,3’-Dideoxy-3’,5-difluorocytidine is unique among nucleoside analogs due to its dual fluorination, which enhances its antiviral activity. Similar compounds include:
2’,3’-Dideoxy-5-fluorocytidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxy-3’-fluorouridine: Known for its antitumor activity.
Lamivudine (3TC): A widely used antiviral drug for HIV and hepatitis B.
These compounds share similar mechanisms of action but differ in their specific chemical modifications and therapeutic applications.
Properties
Molecular Formula |
C9H11F2N3O3 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16)/t4-,6+,7+/m0/s1 |
InChI Key |
NMXZKMPGBMBKTD-UBKIQSJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


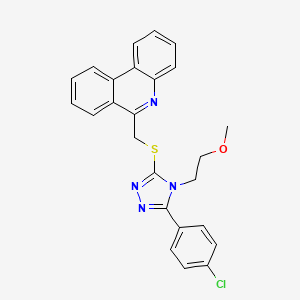
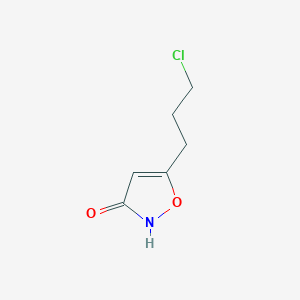
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)

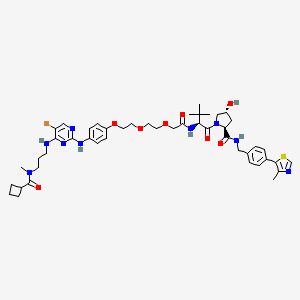

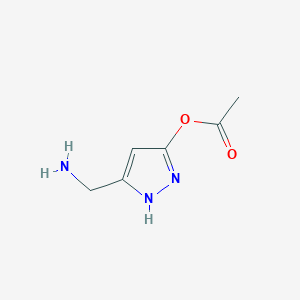
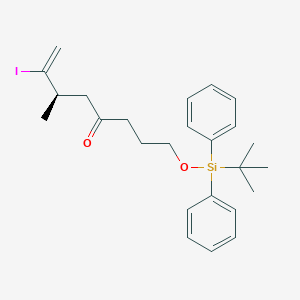

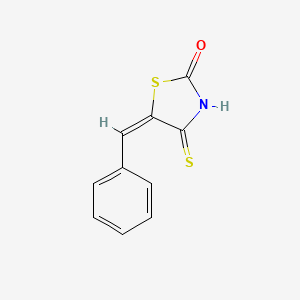
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)

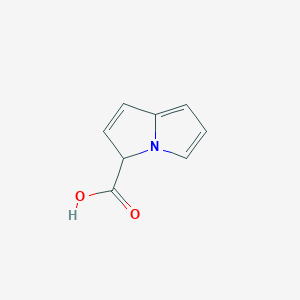
![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)
